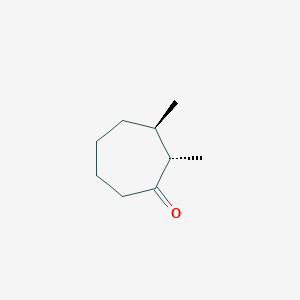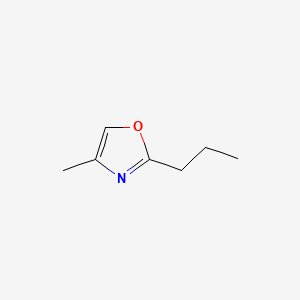![molecular formula C9H7Cl3N2O2 B14693710 [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride CAS No. 31949-01-6](/img/structure/B14693710.png)
[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride is a chemical compound that features a dichloroaniline moiety attached to a carbamoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride typically involves the reaction of 3,4-dichloroaniline with a suitable carbamoyl chloride precursor. One common method is the reaction of 3,4-dichloroaniline with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{3,4-Dichloroaniline} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the toxic and corrosive nature of phosgene.
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aniline ring can be substituted by other nucleophiles.
Hydrolysis: The carbamoyl chloride group can hydrolyze to form the corresponding carbamic acid.
Condensation Reactions: It can react with amines to form ureas.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Water or aqueous bases like sodium hydroxide.
Condensation: Primary or secondary amines under mild heating.
Major Products
Substitution: Various substituted anilines.
Hydrolysis: Carbamic acids.
Condensation: Ureas and related derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its reactive carbamoyl chloride group.
Medicine
Industry
In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride involves its reactive carbamoyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it a useful tool for modifying enzymes and studying their function.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
Compared to its analogs, [2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride is unique due to the presence of the carbamoyl chloride group, which imparts distinct reactivity and potential applications. Its ability to form covalent bonds with nucleophiles makes it particularly valuable in biochemical research and industrial applications.
Properties
CAS No. |
31949-01-6 |
|---|---|
Molecular Formula |
C9H7Cl3N2O2 |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
N-[2-(3,4-dichloroanilino)-2-oxoethyl]carbamoyl chloride |
InChI |
InChI=1S/C9H7Cl3N2O2/c10-6-2-1-5(3-7(6)11)14-8(15)4-13-9(12)16/h1-3H,4H2,(H,13,16)(H,14,15) |
InChI Key |
RDSSSIBTTLQLOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CNC(=O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[1,3-benzoxathiole-2,1'-cyclohexane]](/img/structure/B14693661.png)

![5,8-Dioxa-2-thiaspiro[3.4]octane](/img/structure/B14693672.png)







![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)
